4-Bromo-2,5-dimethylbenzenesulfonyl fluoride
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride typically involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with a fluoride source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or alcohols, and reactions are often carried out under mild conditions to preserve the integrity of the compound.
Major Products: The major products formed depend on the specific nucleophile used in the substitution reactions.
Scientific Research Applications
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride exerts its effects typically involves the sulfonylation of target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
4-Chloro-2,5-dimethylbenzenesulfonyl fluoride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Methylbenzenesulfonyl fluoride: Lacks the bromine and additional methyl groups, resulting in different chemical properties and uses.
4-Bromo-2,5-dimethylbenzenesulfonyl chloride: The chloride analog, which is used in similar reactions but with different reactivity due to the presence of the chloride group.
The uniqueness of this compound lies in its specific reactivity profile and the presence of both bromine and sulfonyl fluoride groups, which provide distinct advantages in various chemical and biological applications .
Properties
IUPAC Name |
4-bromo-2,5-dimethylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJFYZGTSIIJAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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